molecular formula C11H9N3OS B1272994 5-(2-amino-1,3-thiazol-4-yl)-1,3-dihydro-2H-indol-2-one CAS No. 105316-99-2

5-(2-amino-1,3-thiazol-4-yl)-1,3-dihydro-2H-indol-2-one

Cat. No. B1272994
CAS RN: 105316-99-2
M. Wt: 231.28 g/mol
InChI Key: YRPIIMJICPLJAO-UHFFFAOYSA-N
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Description

The compound “4-(2-Amino-1,3-thiazol-4-yl)phenol” is a heterocyclic building block . It has the empirical formula C9H8N2OS and a molecular weight of 192.24 .


Synthesis Analysis

A new series of S-substituted acetamides derivatives of 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol were synthesized . Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate was converted to corresponding acid hydrazide by hydrazine hydrate in ethanol .


Molecular Structure Analysis

The 2-aminothiazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research . This nucleus is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib .


Chemical Reactions Analysis

The targeted bi-heterocyclic compounds were synthesized by stirring nucleophilic 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol with different acetamides electrophiles .


Physical And Chemical Properties Analysis

The physicochemical properties of a five-membered heterocycle can play a crucial role in determining the biological activity of an antibacterial drug .

Scientific Research Applications

Antibacterial and Antifungal Applications

“5-(2-Aminothiazol-4-yl)indolin-2-one” derivatives have been reported to possess significant antibacterial and antifungal properties. These compounds can be utilized as starting materials for synthesizing a diverse range of heterocyclic analogues with therapeutic roles in combating bacterial and fungal infections .

Anti-HIV and Antioxidant Properties

The structural motif of 2-aminothiazole is known to contribute to anti-HIV and antioxidant activities. By extension, “5-(2-Aminothiazol-4-yl)indolin-2-one” could potentially be explored for its efficacy in these areas, offering a pathway for the development of new treatments against HIV and oxidative stress-related conditions .

Antitumor Activity

Thiazole derivatives have been identified as having antitumor potential. The specific compound may be researched for its ability to inhibit tumor growth or proliferation, providing a foundation for new anticancer drugs .

Anthelmintic Effects

Compounds with a 2-aminothiazole core are known to exhibit anthelmintic effects, which could make “5-(2-Aminothiazol-4-yl)indolin-2-one” a candidate for developing treatments against parasitic worms .

Anti-inflammatory & Analgesic Agents

The anti-inflammatory and analgesic properties of 2-aminothiazole derivatives suggest that “5-(2-Aminothiazol-4-yl)indolin-2-one” could be investigated for its potential use in managing pain and inflammation, possibly leading to new pain relief medications .

Enzyme Inhibition

Some analogues of 2-aminothiazoles have shown the ability to inhibit certain enzymes. For instance, modifications in the thiazole ring can lead to increased potency and selectivity for inhibiting sphingosine kinases (SphKs), which are important targets in drug discovery for various diseases .

Future Directions

The 2-aminothiazole scaffold has broad pharmacological potential, making it a promising area for future research . These compounds have been shown to possess antiviral, antimicrobial, anticancer, anticonvulsant, antidiabetic, antihypertensive, antileishmanial, and anti-inflammatory activities .

properties

IUPAC Name

5-(2-amino-1,3-thiazol-4-yl)-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3OS/c12-11-14-9(5-16-11)6-1-2-8-7(3-6)4-10(15)13-8/h1-3,5H,4H2,(H2,12,14)(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRPIIMJICPLJAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)C3=CSC(=N3)N)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701226351
Record name 5-(2-Amino-4-thiazolyl)-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701226351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

105316-99-2
Record name 5-(2-Amino-4-thiazolyl)-1,3-dihydro-2H-indol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105316-99-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-Amino-4-thiazolyl)-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701226351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 5-(α-bromoacetyl)oxindole (5 g) and thiourea (1.67 g) in absolute EtOH (250 ml) is refluxed for 30 minutes. The reaction mixture is cooled to RT, filtered, and washed with absolute EtOH affording the desired product. The free base is converted to its methanesulfonate salt by the procedure previously described in Example 12, affording the desired product, M.P.=244°-246° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.67 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One

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